molecular formula C16H14ClNO3 B13777560 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B13777560
M. Wt: 303.74 g/mol
InChI Key: JARHXGSDTBAGHV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxymethylphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: 2-(4-substituted-2-formylphenoxy)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-formylphenoxy)-2-methylpropionic acid tert-butyl ester
  • 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the presence of both a formyl group and a chloro-substituted phenoxy group, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)

InChI Key

JARHXGSDTBAGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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